molecular formula C21H24N2O3 B2893899 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-propylpentanamide CAS No. 851411-60-4

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-propylpentanamide

Cat. No.: B2893899
CAS No.: 851411-60-4
M. Wt: 352.434
InChI Key: VZVGTEHLOIHTES-UHFFFAOYSA-N
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Description

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-propylpentanamide is a complex organic compound that belongs to the class of chromeno-pyridine derivatives

Mechanism of Action

Target of Action

Chromenopyridine derivatives, to which this compound belongs, have been reported to exhibit a wide range of pharmacological activities, including antibacterial , anti-inflammatory , antimicrobial , anti-HIV , and anticancer properties. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or proteins involved in these biological processes.

Mode of Action

It’s known that chromenopyridine derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity, blocking receptor signaling, or interfering with protein function . The specific interactions would depend on the compound’s chemical structure and the nature of its target.

Biochemical Pathways

Given the broad range of pharmacological activities associated with chromenopyridine derivatives , it’s likely that this compound affects multiple pathways. These could include pathways involved in inflammation, microbial growth, viral replication, and cancer cell proliferation.

Result of Action

Chromenopyridine derivatives have been reported to exhibit antibacterial , anti-inflammatory , antimicrobial , anti-HIV , and anticancer activities. These effects suggest that the compound may inhibit bacterial growth, reduce inflammation, inhibit microbial growth, prevent HIV replication, and inhibit cancer cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-propylpentanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-5-oxochromeno[4,3-b]pyridine with 2-propylpentanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-propylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-propylpentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylpyridin-2-yl)piperidin-4-amine dihydrochloride
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • N-methyl-(5-pyridin-4-ylthien-2-yl)methylamine

Uniqueness

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-propylpentanamide stands out due to its unique chromeno-pyridine structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-8-14(9-5-2)20(24)23-17-12-13(3)18-19(22-17)15-10-6-7-11-16(15)26-21(18)25/h6-7,10-12,14H,4-5,8-9H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVGTEHLOIHTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=NC2=C(C(=C1)C)C(=O)OC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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